

## Me-344: A Mitochondrial Inhibitor's Potential in Overcoming Chemotherapeutic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Me-344    |           |
| Cat. No.:            | B10768471 | Get Quote |

#### For Immediate Release

San Diego, CA – Preclinical and early clinical studies are shedding light on the potential of **Me-344**, a novel isoflavone derivative, to enhance the efficacy of various chemotherapeutic agents, particularly in the context of acquired resistance. By targeting mitochondrial oxidative phosphorylation (OXPHOS), **Me-344** exploits a key metabolic vulnerability in cancer cells, creating opportunities for synergistic combinations with drugs that modulate tumor metabolism and angiogenesis. This guide provides a comparative analysis of **Me-344**'s cross-resistance profile and synergistic potential with other anticancer agents, supported by available experimental data.

**Me-344**'s primary mechanism of action involves the inhibition of mitochondrial complex I (NADH: ubiquinone oxidoreductase), a critical component of the electron transport chain.[1][2] This disruption of OXPHOS leads to reduced ATP production, increased generation of reactive oxygen species (ROS), and ultimately, caspase-independent cell death.[1][3] Interestingly, some cancer cells exhibit intrinsic resistance to **Me-344**, which has been correlated with a higher glycolytic index, suggesting a metabolic basis for sensitivity.[2][4][5]

# Synergistic Combinations Targeting Metabolic Vulnerabilities

The therapeutic strategy behind **Me-344** combination therapies often revolves around inducing a state of "metabolic synthetic lethality."[6][7] Many tumors rely on glycolysis for energy (the



Warburg effect). However, anti-angiogenic agents can normalize the tumor vasculature and alleviate hypoxia, prompting a metabolic shift towards mitochondrial respiration.[7][8] This increased reliance on OXPHOS makes the cancer cells more susceptible to inhibitors like **Me-344**.

### Me-344 and Anti-Angiogenic Agents

Preclinical and clinical studies have explored the combination of **Me-344** with anti-angiogenic drugs, such as the VEGF inhibitor bevacizumab and tyrosine kinase inhibitors (TKIs) like regorafenib and nintedanib.[2][3][8]

Preclinical Findings: In a CT26 colon carcinoma syngeneic murine model, the combination of **Me-344** with regorafenib resulted in significantly reduced tumor growth compared to regorafenib alone.[8][9] Similarly, synergistic effects were observed with **Me-344** and nintedanib, increasing the tumor growth inhibition (TGI) from 64% to 92%.[3] The combination with regorafenib also showed a TGI of 88%.[3]

Clinical Evaluation: A phase 1b clinical trial (NCT05824559) evaluated **Me-344** in combination with bevacizumab in patients with refractory metastatic colorectal cancer (mCRC).[6][8][10] While the combination was found to be well-tolerated, it demonstrated limited disease control in a heavily pretreated population.[7] At the 16-week mark, 25% of 20 evaluable patients did not experience disease progression, meeting the study's predetermined threshold for further investigation.[6] The median progression-free survival (PFS) was 1.9 months, and the median overall survival (OS) was 6.7 months.[6][7]

| Clinical Trial (NCT05824559): Me-344 +<br>Bevacizumab in mCRC |                           |
|---------------------------------------------------------------|---------------------------|
| Metric                                                        | Result                    |
| 16-Week Progression-Free Survival (PFS)                       | 30.6%[7]                  |
| Median PFS                                                    | 1.9 months[6][7]          |
| Median Overall Survival (OS)                                  | 6.7 months[6][7]          |
| Objective Response Rate                                       | No objective responses[7] |
| Stable Disease                                                | 39% of patients[7]        |



A phase 0/1 window of opportunity study in HER2-negative breast cancer also showed that the combination of **Me-344** and bevacizumab led to a significant decrease in the proliferation marker Ki67 compared to bevacizumab alone, particularly in tumors with evidence of vascular normalization.[8][9]

### **Me-344** and Other Chemotherapeutics

**Me-344** has also been investigated in combination with other classes of anticancer drugs, demonstrating synergistic effects in preclinical models of acute myeloid leukemia (AML) and solid tumors.

**Me-344** and Venetoclax in AML: In AML, where cells often rely on OXPHOS for survival, particularly in the context of resistance to cytarabine-based chemotherapy, **Me-344** shows significant promise.[11][12] Preclinical studies have demonstrated that **Me-344** enhances the antileukemic activity of the BCL-2 inhibitor venetoclax, even in cytarabine-resistant AML cells. [11][12][13] This combination synergistically induces apoptosis and prolongs survival in AML xenograft models.[11][13] The mechanism appears to involve the cooperative suppression of OXPHOS and the purine biosynthesis pathway.[12] In an MV4-11 leukemia-bearing mouse model, the combination of **Me-344** and venetoclax extended median survival by 37%, a significant improvement over the 7.5% extension seen with venetoclax and cytarabine.[11]

| Preclinical Study: Me-344 + Venetoclax in AML (MV4-11 Xenograft) |                           |
|------------------------------------------------------------------|---------------------------|
| Treatment Group                                                  | Median Survival Extension |
| Me-344 + Venetoclax                                              | 37%[11]                   |
| Cytarabine + Venetoclax                                          | 7.5%[11]                  |

**Me-344** and Tubulin Inhibitors: Beyond its effects on mitochondria, **Me-344** has been shown to inhibit tubulin polymerization by interacting near the colchicine-binding site, leading to G2/M cell cycle arrest.[3][14] This dual mechanism of action has led to investigations of **Me-344** in combination with other tubulin inhibitors. In AML cells, **Me-344** demonstrated synergistic cell-killing effects with vinblastine.[3][14]

## **Experimental Protocols**



#### In Vitro Cytotoxicity and Synergy Assays

- Cell Lines: A panel of cancer cell lines, including those with intrinsic or acquired resistance to standard chemotherapeutics, are used.
- Drug Treatment: Cells are treated with increasing concentrations of **Me-344** alone, the chemotherapeutic agent alone, and in combination at various ratios.
- Viability Assessment: Cell viability is typically measured after 72 hours of treatment using assays such as the MTS assay.[14]
- Synergy Analysis: The combination index (CI) is calculated using methods like the Chou-Talalay method (e.g., using CalcuSyn software) or by assessing "Excess Over Bliss Additivism" to determine if the combination effect is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[14]

#### In Vivo Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., NSGS mice) are subcutaneously or intravenously injected with human cancer cells to establish tumors.[11]
- Treatment Regimen: Once tumors are established, mice are randomized into control and treatment groups. Drugs are administered via appropriate routes (e.g., intravenous for Me-344) at predetermined doses and schedules.[13]
- Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. The primary endpoint is often tumor growth inhibition or extension of survival.[11][14]
- Toxicity Assessment: Animal weight and general health are monitored to assess treatmentrelated toxicity.[14]

## Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Me-344's primary mechanism of action targeting mitochondrial complex I.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Anti-cancer analogues ME-143 and ME-344 exert toxicity by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]



- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Pharmacology of ME-344, a novel cytotoxic isoflavone PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox Signaling and Bioenergetics Influence Lung Cancer Cell Line Sensitivity to the Isoflavone ME-344 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. A Phase 1b study of the OxPhos inhibitor ME-344 with bevacizumab in refractory metastatic colorectal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ASCO American Society of Clinical Oncology [asco.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Enhancing anti-AML activity of venetoclax by isoflavone ME-344 through suppression of OXPHOS and/or purine biosynthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A novel isoflavone, ME-344, targets the cytoskeleton in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Me-344: A Mitochondrial Inhibitor's Potential in Overcoming Chemotherapeutic Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768471#cross-resistance-studies-of-me-344-with-other-chemotherapeutic-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com